Lanosteryl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

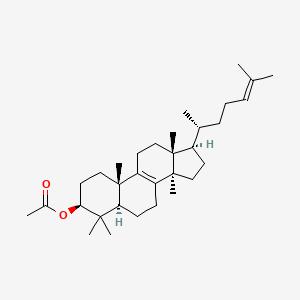

It is a derivative of lanosterol, a tetracyclic triterpenoid that serves as a key intermediate in the biosynthesis of steroids in animals, fungi, and plants . Lanosteryl acetate is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lanosteryl acetate can be synthesized through the acetylation of lanosterol. The process involves the use of acetic anhydride and pyridine as reagents. The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (around 2°C) under a nitrogen atmosphere . The reaction mixture is then stirred, and the excess hydride is decomposed by adding ice. The product is extracted using ether and purified through recrystallization .

**Industrial Production Methods:

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Ophthalmic Preparations for Cataract Treatment

Lanosteryl acetate has been investigated for its potential in treating cataracts through non-invasive ophthalmic formulations. A study demonstrated that lanosterol, the parent compound of this compound, showed a significant ability to reverse lens opacification in animal models. The formulation was designed to be administered subconjunctivally, allowing for sustained release and improved solubility of lens proteins, which are crucial for maintaining lens transparency .

- Key Findings:

- Lanosterol effectively reduced cataract severity in cynomolgus monkeys.

- The formulation utilized a thermogel system that transitions from sol to gel at physiological temperatures, enhancing drug delivery efficiency.

1.2. Antihyperuricemic and Nephroprotective Properties

Research on RA-3, a lanosteryl triterpene closely related to this compound, revealed its antihyperuricemic and nephroprotective effects. In a rat model, RA-3 administration led to significant reductions in serum levels of uric acid and improved renal function markers (blood urea nitrogen and creatinine) after treatment with nephrotoxic agents .

- Mechanism of Action:

- RA-3 enhances antioxidant status and reduces oxidative stress in renal tissues.

- It also exhibits potential as an ACE inhibitor, which is beneficial for managing hypertension associated with kidney disease.

Cardioprotective Effects

Another application of this compound derivatives has been their cardioprotective properties. In studies involving high-fat diet-induced myocardial injury in rats, RA-3 demonstrated a significant reduction in myocardial damage and improved cardiac function .

- Observations:

- Treatment with RA-3 minimized acute hyaline degeneration in cardiac tissues.

- The compound's antioxidant properties contributed to tissue protection against oxidative stress.

The ongoing research into this compound emphasizes its multifaceted roles in health applications:

- Cataract Prevention: Continued exploration of its ophthalmic formulations could lead to new non-surgical treatments for cataracts.

- Nephroprotective Drugs: Given the rising prevalence of kidney diseases globally, this compound derivatives may provide new avenues for nephroprotection.

- Cardiovascular Health: Further studies could elucidate the mechanisms behind its cardioprotective effects and potential applications in treating heart diseases.

Analyse Des Réactions Chimiques

Chemical Reactions of Lanosteryl Acetate

-

Hydroboration: The C-24 double bond of this compound can selectively react with borane tetrahydrofuran (BH3/THF) to yield C-24 organoboranes . Direct oxidation of this intermediate with pyridinium fluorochromate in refluxing methylene chloride yields a ketone .

-

Hydrolysis: The acetate group at the C-3 position can be cleaved through base-catalyzed hydrolysis using potassium carbonate in methanol/tetrahydrofuran. This method selectively cleaves the ester function without causing significant enolization of the C-24 keto group .

-

Photo-oxygenation: this compound undergoes photo-oxygenation in the presence of a dye and p-nitrobenzenesulphonyl chloride, leading to the formation of products such as 3β-acetoxy-8,9-epoxy-8,9-secolanosta-7,9(11)-diene and 3β-acetoxy-7α-hydroperoxylanost-8-ene .

Role in Metabolic Pathways

-

Cholesterol Biosynthesis: Lanosterol acetate is a precursor in sterol biosynthesis. Inhibiting enzymes like lanosterol synthase can disrupt cholesterol synthesis, suggesting potential therapeutic applications.

-

Cytochrome P450 Metabolism: Cytochrome P450 enzymes can metabolize multiple sterols, including lanosterol, establishing novel branching points in cholesterol synthesis .

Data and Research Findings

The following table summarizes some key reactions and their products based on the search results:

These reactions and applications highlight the chemical versatility and importance of this compound in various scientific and industrial contexts.

Propriétés

Numéro CAS |

2671-68-3 |

|---|---|

Formule moléculaire |

C32H52O2 |

Poids moléculaire |

468.8 g/mol |

Nom IUPAC |

[(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h11,22,24,27-28H,10,12-20H2,1-9H3/t22-,24-,27?,28+,30-,31-,32+/m1/s1 |

Clé InChI |

BQPPJGMMIYJVBR-FBVRJMPFSA-N |

SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |

SMILES isomérique |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C |

SMILES canonique |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lanosteryl acetate; Lanosterol acetate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.